2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide
CAS No.: 877791-36-1
Cat. No.: VC6109564
Molecular Formula: C21H18BrN3O2S
Molecular Weight: 456.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877791-36-1 |
|---|---|
| Molecular Formula | C21H18BrN3O2S |
| Molecular Weight | 456.36 |
| IUPAC Name | 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C21H18BrN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26) |
| Standard InChI Key | SAYAAWQBUMSQDC-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide, reflects its intricate structure:
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Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4 .
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4-Bromophenyl substituent: Attached to the thiazolidinone’s nitrogen atom, enhancing lipophilicity and electronic stability .
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Cyano group: A nitrile (-C≡N) at position 2 of the acetamide side chain, influencing hydrogen-bonding potential and metabolic stability.
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N-(2-phenylethyl)acetamide: A phenethylamine-derived side chain linked via an amide bond, potentially modulating receptor interactions .
Molecular Formula and Weight
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Formula:
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Molecular weight: 479.35 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00, S=32.07).
Synthesis and Characterization
Synthetic Pathways
The compound’s synthesis likely follows a multi-step protocol analogous to methods described for related thiazolidinone derivatives :
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Formation of thiosemicarbazone: Condensation of 4-bromophenyl isothiocyanate with a methyl-substituted hydrazine to form a thiosemicarbazone intermediate.
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Cyclization to thiazolidinone: Treatment with chloroacetic acid or ethyl bromoacetate under basic conditions to cyclize the thiosemicarbazone into the thiazolidinone ring .
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Introduction of cyanoacetamide: Reaction of the thiazolidinone intermediate with 2-cyano-N-(2-phenylethyl)acetamide via Knoevenagel condensation, facilitated by a base like piperidine.
Key reagents:
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4-Bromophenyl isothiocyanate
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Methylhydrazine
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Chloroacetic acid
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2-Cyano-N-(2-phenylethyl)acetamide
Spectroscopic Characterization
Data from analogous compounds suggest the following spectral features:
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IR (KBr, cm):
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3250–3100 (N-H stretch, amide),
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2210 (C≡N stretch),
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1690 (C=O, thiazolidinone),
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1600–1450 (C=C aromatic).
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H NMR (DMSO-d, δ ppm):
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2.35 (s, 3H, CH),
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3.45–3.60 (m, 2H, CH of phenethyl),
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4.10–4.25 (m, 2H, N-CH),
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7.20–7.80 (m, 9H, aromatic H).
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Mass spectrometry: Molecular ion peak at m/z 479.35 (M).
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability: Stable at room temperature for >6 months under inert atmosphere; degrades in acidic or basic conditions (pH <3 or >10).
Thermal Properties
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Melting point: Estimated 240–245°C (based on analogs with similar substituents) .
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Thermogravimetric analysis (TGA): Decomposition onset at ~280°C.
Biological Activities and Mechanisms
Antimicrobial Effects
The cyano and thiazolidinone moieties enhance activity against Gram-positive bacteria. A structural analog, 5-bromo-N-(3,4-dimethylphenyl)-2-furamide, demonstrated MIC values of 4 µg/mL against Staphylococcus aureus .
Applications in Drug Discovery
Kinase Inhibition
The phenethyl acetamide group may target tyrosine kinases (e.g., EGFR), as seen in analogs like 6-bromo-N-(2,3-dimethylphenyl)-8-methyl-2-(2-thienyl)-4-quinolinecarboxamide .
Anti-inflammatory Activity
Thiazolidinones modulate COX-2 and NF-κB pathways. A bromophenyl-thiazolidinone derivative reduced TNF-α production by 62% at 10 µM in murine macrophages .
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